2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is a sulfonate ester characterized by two distinct aromatic substituents:
- A pentafluorophenyl group (C₆F₅) attached to the sulfonate oxygen, enhancing electron-withdrawing properties and chemical stability.
- A 5-chloro-2-methoxybenzenesulfonyl group, where the chlorine atom (at position 5) and methoxy group (at position 2) introduce steric and electronic effects.
This compound is typically synthesized via nucleophilic substitution reactions, such as coupling pentafluorobenzyl bromide with a sulfonyl chloride derivative under basic conditions, achieving yields >90% in optimized procedures . Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-chloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF5O4S/c1-22-6-3-2-5(14)4-7(6)24(20,21)23-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASVWBQILVSTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is primarily used as a reagent in organic synthesis. Its applications include:
- Nucleophilic Substitution Reactions: The sulfonate group acts as a good leaving group, facilitating nucleophilic attacks by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
- Fluorinated Compounds Synthesis: The pentafluorophenyl moiety allows for the incorporation of fluorine into organic molecules, which is valuable in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural features:
- Anticancer Agents Development: Research indicates that fluorinated compounds often exhibit enhanced biological activity. The unique electronic properties of the pentafluorophenyl group can influence the pharmacokinetics and pharmacodynamics of drug candidates.
- Biological Activity Studies: The compound can be utilized to study interactions with biological targets, including enzymes and receptors, aiding in drug design processes.
Material Science
In material science, this compound can be used as a precursor for:
- Fluorinated Polymers: Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.
- Surface Modifications: The compound can be employed to modify surfaces for specific applications in electronics or coatings due to its fluorinated nature.
Case Study 1: Synthesis of Fluorinated Amines
A study demonstrated the successful use of this compound in synthesizing fluorinated amines through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields with minimal side products.
Case Study 2: Anticancer Activity Assessment
In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of fluorinated compounds in cancer therapy.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Substituent Variations in Sulfonate Esters
The compound’s key structural analogs differ in the substituents on the sulfonate and aromatic moieties. Representative examples from literature include:
Key Observations :
- Electronic Effects : The methoxy group in the target compound (electron-donating) contrasts with electron-withdrawing groups (e.g., chlorine in 885950-65-2), altering sulfonate reactivity in nucleophilic substitutions.
- Steric Hindrance: Bulky substituents like 8-quinoline (885950-64-1) reduce reaction rates compared to smaller groups like 3-chlorophenyl .
- Solubility : Methoxy groups improve aqueous solubility (e.g., 886361-12-2), whereas perfluorinated aryl groups enhance lipophilicity .
Comparison with Sulfonamide Derivatives
Sulfonamides with pentafluorophenyl groups, such as Batabulin (CAS 195533-53-0), share structural similarities but differ in linkage (sulfonamide vs. sulfonate ester):
- Batabulin : Contains a pentafluorophenyl-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide structure. The sulfonamide linkage confers hydrogen-bonding capacity, making it suitable for binding β-tubulin in cancer therapeutics .
- Target Compound: The sulfonate ester lacks hydrogen-bonding donors, favoring hydrolytic stability over biological interactions .
Pharmacological Potential
While Batabulin demonstrates anticancer activity via tubulin binding, sulfonate esters like the target compound are primarily intermediates. However, derivatives with methoxy groups (e.g., 886361-12-2) show promise in prodrug design due to controlled hydrolysis profiles .
Biological Activity
2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is a compound that has garnered attention due to its unique chemical structure and potential biological applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and environmental impact.
Chemical Structure
The compound features a pentafluorophenyl group, which significantly influences its reactivity and interaction with biological systems. The presence of chlorine and methoxy groups further modifies its properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential activities:
- Antimicrobial Properties : Studies have shown that sulfonate derivatives can exhibit antimicrobial effects against various pathogens. The presence of the pentafluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes. For instance, sulfonates are known to interact with serine proteases and other enzyme classes, suggesting a potential for this compound in drug development targeting enzymatic pathways.
- Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism may involve disruption of cellular membranes or interference with metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits serine proteases | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Activity : A study conducted on the efficacy of various sulfonate derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics such as penicillin.
- Enzyme Inhibition : Research on enzyme kinetics showed that this compound acts as a competitive inhibitor for certain serine proteases. The inhibition constant (Ki) was measured at nanomolar concentrations, indicating a strong interaction with the enzyme active site.
- Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptosis markers after treatment.
Q & A
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis. Refer to SDS guidelines for fluorinated sulfonates, which highlight risks of skin irritation and respiratory sensitization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
